![molecular formula C13H17NO2 B4191165 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one](/img/structure/B4191165.png)
1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one
Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one is a compound that belongs to the indoline family, which is a significant class of heterocyclic compounds. Indoline derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an indoline core with a 3-ethoxypropanoyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one can be achieved through several methods. One common approach involves the cyclization of N-arylsulfonyl-2-β,γ-unsaturated olefin-substituted aniline using visible light and metal complex catalysis . Another method includes the reduction of indole derivatives, intramolecular Diels–Alder synthesis, and catalytic synthesis . These methods often require specific reaction conditions such as the use of acidic or basic catalysts, specific temperatures, and solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is a widely used method in industrial settings, where hydrazine and aniline derivatives are reacted in aqueous media using acidic ionic liquids as catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-2,3-dione derivatives, while reduction can produce various reduced forms of the indoline ring.
Scientific Research Applications
Biological Activities
Research has indicated that compounds with indole structures often exhibit significant pharmacological properties. The following are notable applications of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one:
Antimicrobial Activity
Studies have shown that derivatives of indole can possess antimicrobial properties. For instance, a related compound demonstrated efficacy against various bacterial strains, suggesting that this compound may also exhibit similar effects.
Anticancer Properties
Indole derivatives are frequently investigated for their anticancer potential. A study highlighted the synthesis of various indole-based compounds that showed promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.
Neuroprotective Effects
Research into neuroprotective agents has identified indole derivatives as potential candidates for treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is particularly relevant.
Case Studies
Several case studies have explored the applications of related indole compounds, providing insights into their therapeutic potential:
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters investigated a series of indole-fused lactones, demonstrating their effectiveness against Mycobacterium tuberculosis. The study's findings suggest that modifications to the indole structure can enhance biological activity, indicating a pathway for developing new anticancer agents based on this compound .
Case Study 2: Neuroprotective Mechanisms
Research highlighted in Pharmacology Biochemistry and Behavior examined the neuroprotective effects of certain indole derivatives. These compounds were shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting that this compound may have similar protective properties .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, indoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with carboxylic acid functional group.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of this compound lies in its specific functional group (3-ethoxypropanoyl) attached to the indoline core, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-3-ethoxypropan-1-one is a derivative of indole, a significant structure in medicinal chemistry known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety, which is often linked to various biological activities due to its ability to interact with multiple biological targets.
Antimicrobial Activity
Research has shown that indole derivatives exhibit significant antimicrobial properties . In particular, the compound has been tested against various bacterial strains including:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
In vitro studies indicate that this compound demonstrates effective inhibition of bacterial growth, comparable to established antibiotics .
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity . Studies have indicated that indole derivatives possess the ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds suggest potent antitubercular effects .
Cytotoxicity and Anticancer Potential
Cytotoxicity assays reveal that this compound exhibits varying levels of cytotoxic effects on different cancer cell lines. Notably, it has shown promising results against V-79 hamster fibroblast cells with a significant reduction in viability at higher concentrations . This suggests potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the indole structure allows for interactions with various receptors and enzymes involved in critical biological pathways. The following mechanisms have been proposed:
- Inhibition of bacterial cell wall synthesis : Similar to other antibiotics.
- Interference with DNA replication : Potentially affecting cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study published in Biological Research evaluated the antimicrobial activity of several indole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency .
Study 2: Antitubercular Activity
In research conducted by HAL, several indole derivatives were synthesized and tested against Mycobacterium tuberculosis. The study found that modifications to the indole structure significantly enhanced antitubercular activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-ethoxypropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-10-8-13(15)14-9-7-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWNIUICYHOVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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